molecular formula C15H23N5O3S B2510515 7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 335403-30-0

7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2510515
CAS No.: 335403-30-0
M. Wt: 353.44
InChI Key: MIDCCCMGAOQDAC-UHFFFAOYSA-N
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Description

7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, a morpholinoethylthio group, and a purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Alkylation: Introduction of the ethyl and methyl groups to the purine core.

    Thioether Formation: Attachment of the morpholinoethylthio group through a nucleophilic substitution reaction.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Continuous Flow Synthesis: A more efficient method where reactants continuously flow through a reactor, allowing for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the thioether group.

    Substitution: The morpholinoethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Sulfoxides and Sulfones: Products of oxidation.

    Reduced Thioethers: Products of reduction.

    Substituted Purines: Products of nucleophilic substitution.

Scientific Research Applications

7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The purine core allows it to intercalate with nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

Uniqueness

7-ethyl-1,3-dimethyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Unlike caffeine, theophylline, and theobromine, this compound has a morpholinoethylthio group, which may enhance its interactions with biological targets and increase its potential therapeutic applications.

Properties

IUPAC Name

7-ethyl-1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3S/c1-4-20-11-12(17(2)15(22)18(3)13(11)21)16-14(20)24-10-7-19-5-8-23-9-6-19/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDCCCMGAOQDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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